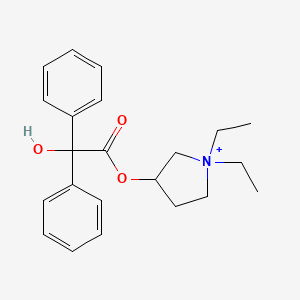
Benzilonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzilonium is a diarylmethane.
科学的研究の応用
Anticholinergic Effects and Pharmacology
Benzilonium bromide, an anticholinergic drug, has been studied for its pharmacological effects. A class experiment involving pharmacy students demonstrated the anticholinergic effects of benzilonium bromide by observing changes in salivary volume and heart rate, showcasing differences in the duration of action between two formulations of the drug (Kingsley & Turner, 2004). Additionally, the urodynamic effects of benzilonium bromide have been investigated in healthy subjects, revealing a decrease in maximum detrusor pressure, maximum urinary flow, and maximum intravesical pressure, as well as an increase in residual volume (Nyman, 1980).
Effects on Pelvic Pouch and Anal Sphincter Functions
Research on the effects of anticholinergic drugs, including benzilonium, on ileal pouch performance and anal sphincter function in patients with a pelvic pouch has been conducted. This study found that pouch volume increased by 27% with atropine and benzilonium tended to have a similar effect. Both drugs almost abolished pouch contractility, raised sensory thresholds, and slightly lowered resting anal pressure (Hallgren et al., 1991).
Gastrointestinal Effects
Benzilonium bromide has been studied for its effects on gastrointestinal functions. A study found that benzilonium bromide caused a significant reduction in basal acid output, affected bacterial counts, and nitrite concentrations in the stomach, indicating a strong inhibition of gastric acid output and changes in the intragastric milieu (Stockbruegger et al., 1984). Furthermore, the impact of benzilonium bromide on acid secretory response in duodenal ulcer patients was investigated, showing that benzilonium reduced basal acid secretion and the acid response to sham feeding (Stenquist et al., 1987).
特性
CAS番号 |
16175-92-1 |
|---|---|
製品名 |
Benzilonium |
分子式 |
C22H28NO3+ |
分子量 |
354.5 g/mol |
IUPAC名 |
(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1 |
InChIキー |
ZKCWITXZGWUJAV-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |
正規SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |
その他のCAS番号 |
16175-92-1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



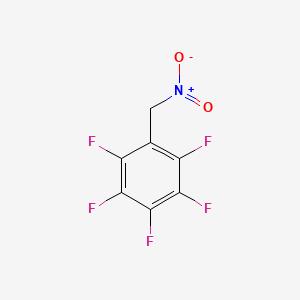
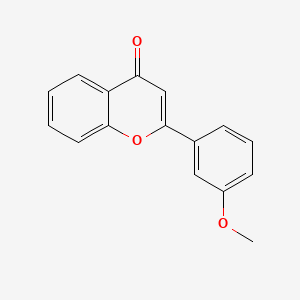
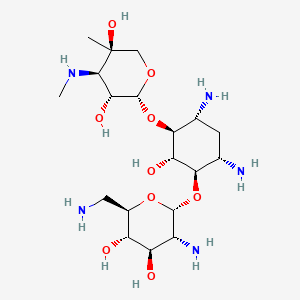
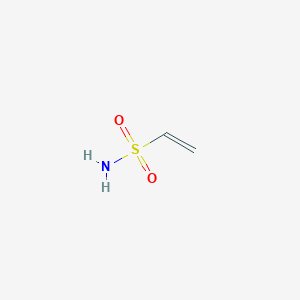
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)
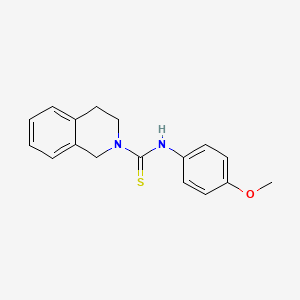
![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)

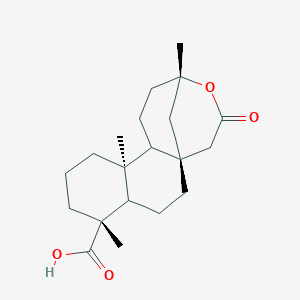
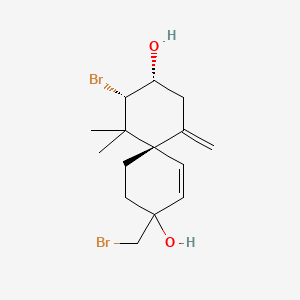

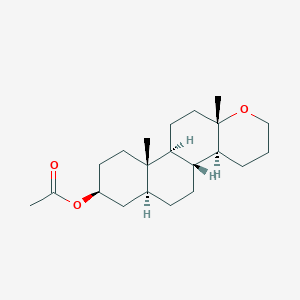
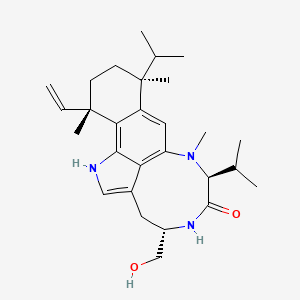
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)